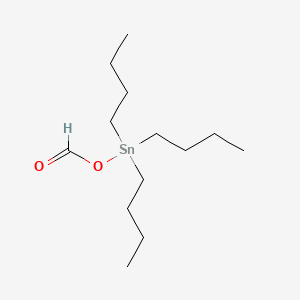![molecular formula C8H10N2OS B14727831 N,N-Dimethyl-4-[(oxo-lambda~4~-sulfanylidene)amino]aniline CAS No. 13066-26-7](/img/structure/B14727831.png)
N,N-Dimethyl-4-[(oxo-lambda~4~-sulfanylidene)amino]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-4-[(oxo-lambda~4~-sulfanylidene)amino]aniline: is an organic compound that features a dimethylamino group attached to a phenyl ring, with an oxo-lambda~4~-sulfanylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-[(oxo-lambda~4~-sulfanylidene)amino]aniline can be achieved through several methods. One common approach involves the reaction of N,N-dimethylaniline with sulfur-containing reagents under controlled conditions. For instance, the reaction of N,N-dimethylaniline with sulfur dichloride in the presence of a base can yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves the alkylation of aniline with methanol in the presence of an acid catalyst. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-4-[(oxo-lambda~4~-sulfanylidene)amino]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo-lambda~4~-sulfanylidene group to a thiol group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are commonly employed.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N,N-Dimethyl-4-[(oxo-lambda~4~-sulfanylidene)amino]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.
Medicine: It is being explored for its potential use in drug development.
Industry: The compound is used in the production of dyes and pigments
Mechanism of Action
The mechanism by which N,N-Dimethyl-4-[(oxo-lambda~4~-sulfanylidene)amino]aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxo-lambda~4~-sulfanylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. This interaction can modulate various biochemical pathways, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
N,N-Dimethylaniline: A simpler analog without the oxo-lambda~4~-sulfanylidene group.
N,N-Dimethyl-4-aminobenzene: Similar structure but lacks the sulfur-containing group.
Uniqueness: N,N-Dimethyl-4-[(oxo-lambda~4~-sulfanylidene)amino]aniline is unique due to the presence of the oxo-lambda~4~-sulfanylidene group, which imparts distinct chemical reactivity and potential biological activity compared to its simpler analogs .
Properties
CAS No. |
13066-26-7 |
|---|---|
Molecular Formula |
C8H10N2OS |
Molecular Weight |
182.25 g/mol |
IUPAC Name |
N,N-dimethyl-4-(sulfinylamino)aniline |
InChI |
InChI=1S/C8H10N2OS/c1-10(2)8-5-3-7(4-6-8)9-12-11/h3-6H,1-2H3 |
InChI Key |
GBBKSKLYASMTIR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=S=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



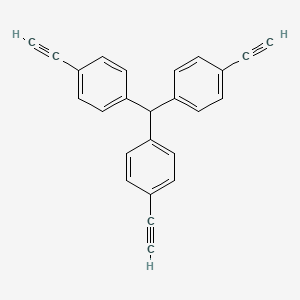
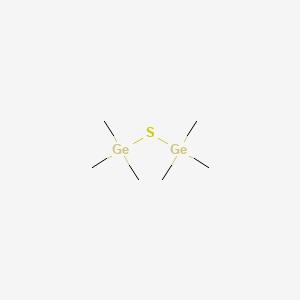
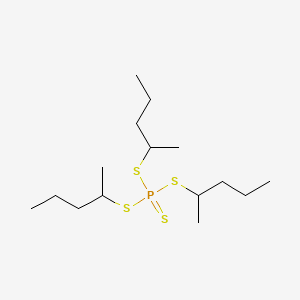

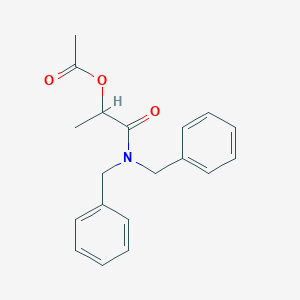
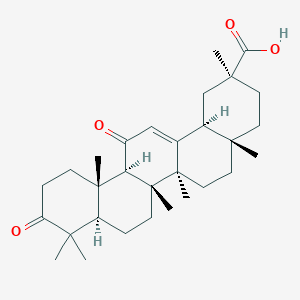
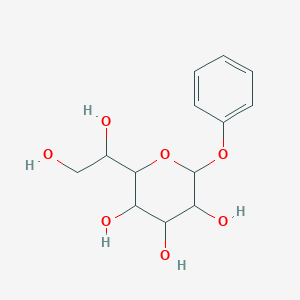


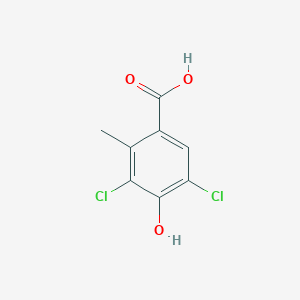
![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tribenzene](/img/structure/B14727816.png)
![benzyl N-[3-tert-butyl-6-[2-(1-hydroxypropan-2-ylamino)-2-oxoethyl]-5,12-dioxo-1-oxa-4-azacyclododec-8-en-11-yl]carbamate](/img/structure/B14727823.png)
